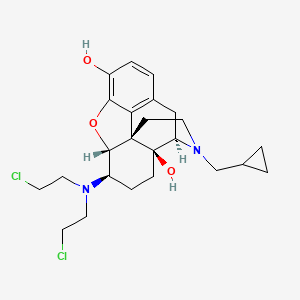
CID 6610281
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium hydrochloride is an alkali metal salt and a chloride salt.
Wissenschaftliche Forschungsanwendungen
Methodological Challenges in Child and Adolescent Development Research :
- This paper discusses various research methods in child and adolescent development and their implications for study design and execution, which could be relevant for understanding the developmental aspects of CID 6610281 application (Hamaker, Mulder, & van IJzendoorn, 2020).
Chemically Induced Dimerization (CID) in Biological Systems :
- This study highlights the use of CID in studying biological processes, emphasizing its role in controlling protein function with precision, which could be relevant if CID 6610281 has similar applications (Voss, Klewer, & Wu, 2015).
Scientific Software Frameworks and Grid Computing :
- This paper compares various scientific frameworks, which might be useful in grid-enabling applications of CID 6610281 or for developing new applications from scratch (Appelbe, Moresi, Quenette, & Simter, 2007).
CID - Computing with Infinite Data :
- This research project explores computing with infinite objects, aiming to generate efficient and verified software for engineering applications, potentially applicable to the computational analysis of CID 6610281 (Spreen, 2017).
Community Identification (CID) Process in Public Health :
- This article details a structured qualitative research strategy, the CID process, used in public health research. While not directly related to CID 6610281, the methodology might be applicable in research contexts involving this compound (Tashima, Crain, O'reilly, & Elifson, 1996).
A Quick Guide to Software Licensing for Scientist-Programmers :
- Relevant for scientists involved in the development of software applications possibly related to the analysis or application of CID 6610281 (Morin, Urban, & Śliż, 2012).
Eigenschaften
Produktname |
CID 6610281 |
|---|---|
Molekularformel |
ClHLi |
Molekulargewicht |
43.4 g/mol |
InChI |
InChI=1S/ClH.Li/h1H; |
InChI-Schlüssel |
PZLXYMQOCNYUIO-UHFFFAOYSA-N |
SMILES |
[Li].Cl |
Kanonische SMILES |
[Li].Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1236264.png)
![2H-10,1a-(Epoxymethano)oxireno[4,5]cyclodeca[1,2-b]furan-12-one, 3,6,10,10a-tetrahydro-5,9-dimethyl-, [1aS-(1aR*,4E,10R*,10aR*)]-](/img/structure/B1236266.png)

![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236270.png)




![N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1236278.png)
![[3,5-dihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1236280.png)


